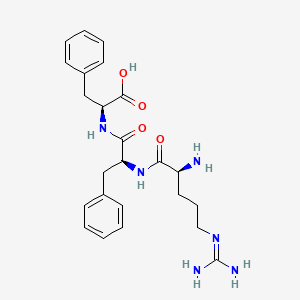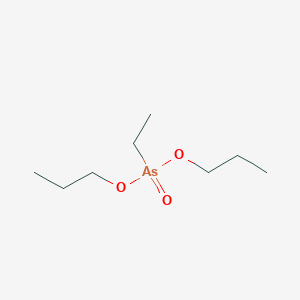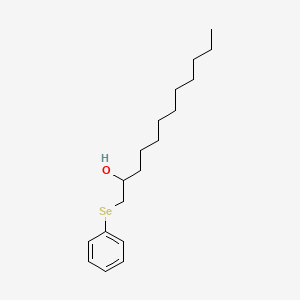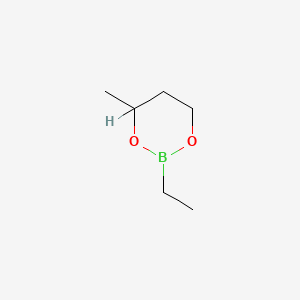
Pyridine, 2-butyl-5-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-butyl-5-(methylsulfonyl)- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves the use of Grignard reagents and pyridine N-oxides. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .
Industrial Production Methods: Industrial production methods for pyridine derivatives typically involve catalytic processes and high-temperature reactions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.
化学反应分析
Types of Reactions: Pyridine, 2-butyl-5-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can yield pyridine derivatives with reduced functional groups.
科学研究应用
Pyridine, 2-butyl-5-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of pyridine, 2-butyl-5-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The presence of the pyridine ring allows it to participate in nucleophilic substitution reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions . The compound can also interact with enzymes and receptors, influencing biological processes at the molecular level.
相似化合物的比较
Pyridine: A basic heterocyclic organic compound with the chemical formula C5H5N.
2-Butylpyridine: A derivative of pyridine with a butyl group at the 2-position.
5-Methylsulfonylpyridine: A derivative of pyridine with a methylsulfonyl group at the 5-position.
Uniqueness: Pyridine, 2-butyl-5-(methylsulfonyl)- is unique due to the presence of both the butyl and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
60870-65-7 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.30 g/mol |
IUPAC 名称 |
2-butyl-5-methylsulfonylpyridine |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-9-6-7-10(8-11-9)14(2,12)13/h6-8H,3-5H2,1-2H3 |
InChI 键 |
QFONJWHEGLLPRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC=C(C=C1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)



![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)




![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
